BenchChemオンラインストアへようこそ!

Valiolamine

α-Glucosidase Inhibition Carbohydrase Inhibition Competitive Inhibition

Valiolamine is the mandatory chiral intermediate for voglibose synthesis—not replaceable by valienamine or validamine, which require additional steps or show lower inhibitory potency (Ki: sucrase 30 nM, maltase 350 nM). This aminocyclitol scaffold also enables next-gen antivirals targeting ER α-glucosidases. Procure as a validated analytical standard for pharmacopoeial impurity profiling or as a starting material for N-substituted derivative libraries. Confirm stereochemistry (1R,2R,3S,4R,5R) before purchase.

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
CAS No. 83465-22-9
Cat. No. B116395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValiolamine
CAS83465-22-9
Synonymsepivaliolamine
valiolamine
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)N
InChIInChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1
InChIKeyVDLOJRUTNRJDJO-ZYNSJIGGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valiolamine (CAS 83465-22-9) Chemical Baseline: Aminocyclitol α-Glucosidase Inhibitor for Diabetes and Antiviral Research


Valiolamine is a naturally occurring aminocyclitol (C7H15NO5, MW 193.20) isolated from the fermentation broth of Streptomyces hygroscopicus [1]. It functions as a potent and competitive inhibitor of intestinal α-glucosidases, including sucrase, maltase, and isomaltase [1]. Structurally, it is a pseudo-aminosugar, characterized by its cyclohexane ring with a 5-amino substitution and multiple hydroxyl groups, which confer high water solubility [1]. Valiolamine serves as the essential core scaffold for the clinically approved antidiabetic drug voglibose and is a critical intermediate in the synthesis of next-generation glycosidase inhibitors for both metabolic and antiviral applications .

Why Generic Substitution of Valiolamine is Not Possible for Voglibose Synthesis and Advanced Inhibitor Design


Valiolamine is not an interchangeable α-glucosidase inhibitor. Its specific stereochemistry—(1R,2R,3S,4R,5R)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol—directly dictates its biological function and its critical role as the sole precursor to voglibose [1]. Substituting valiolamine with its closest structural relatives, such as valienamine or validamine, is not a viable alternative for procurement. Valienamine, while also a starting material, requires an additional stereoselective hydration step to produce valiolamine, which is the mandatory intermediate for subsequent reductive amination to form voglibose [1][2]. Furthermore, direct enzymatic comparisons reveal that valiolamine exhibits significantly greater inhibitory potency against key intestinal disaccharidases than both validamine and valienamine [3]. Therefore, any deviation from valiolamine in a synthetic pathway or a bioassay will result in a different product, altered purity profiles, or non-comparable activity data, invalidating results intended for replicating established protocols [2].

Valiolamine (CAS 83465-22-9) Quantitative Differentiation Evidence Guide for Scientific Selection


Valiolamine Exhibits Superior Intestinal α-Glucosidase Inhibition Potency Compared to Validamine and Valienamine

Valiolamine demonstrates a 2- to 3-fold greater potency in inhibiting rat intestinal disaccharidases compared to its closest structural analogs, validamine and valienamine. In a direct head-to-head study, valiolamine showed lower apparent Ki values, indicating stronger binding affinity. The Ki for valiolamine against sucrase was 0.32 µM, whereas the values for validamine and valienamine were 0.77 µM and 0.48 µM, respectively. This represents a 1.5-fold increase in potency over valienamine and a 2.4-fold increase over validamine [1].

α-Glucosidase Inhibition Carbohydrase Inhibition Competitive Inhibition Diabetes Mellitus

Valiolamine Demonstrates High-Potency Inhibition of Porcine Intestinal Sucrase with a Ki of 30 nM

Valiolamine acts as a highly potent inhibitor of porcine intestinal sucrase, a key enzyme target for managing postprandial blood glucose. Its binding affinity is characterized by a Ki value of 30 nM. This value serves as a critical benchmark for its efficacy and is a key differentiator when compared to other aminocyclitols . This high affinity is the direct result of its specific stereochemistry, which allows it to mimic the transition state of the enzyme's natural substrates.

α-Glucosidase Sucrase Inhibition Binding Affinity Postprandial Hyperglycemia

N-Substituted Valiolamine Derivatives Achieve Up to 100,000-Fold Improvement in ER α-Glucosidase II Inhibitory Potency Over Parent Scaffold

The valiolamine scaffold is a validated platform for creating next-generation inhibitors with dramatically enhanced potency. A study on N-substituted valiolamine derivatives designed to target endoplasmic reticulum (ER) α-glucosidase II, a host enzyme crucial for viral glycoprotein folding, demonstrated up to a 100,000-fold increase in inhibitory potency compared to the unmodified valiolamine parent compound [1]. This massive improvement was rationalized through high-resolution crystal structures showing that the N-substituents engage all four subsites of the α-GluII active site, which the smaller valiolamine molecule cannot fully occupy [1].

Endoplasmic Reticulum α-Glucosidase Antiviral Agents Iminosugars Structure-Activity Relationship (SAR)

Valiolamine Serves as the Exclusive Key Intermediate for the Industrial Synthesis of the Antidiabetic Drug Voglibose

Valiolamine is an irreplaceable intermediate in the commercial manufacture of voglibose, a globally prescribed α-glucosidase inhibitor for type 2 diabetes. The established industrial process involves a two-step sequence: 1) stereoselective hydration of valienamine to produce valiolamine, followed by 2) reductive amination of valiolamine with 1,3-dihydroxyacetone to yield voglibose [1][2]. Alternative synthetic routes that bypass valiolamine have been explored but are hampered by significantly lower yields (e.g., 16% overall yield in a more complex, multi-step process), the use of highly toxic reagents, and challenging purification steps [3][4]. This underscores that valiolamine is the cornerstone of the most practical, safe, and cost-effective method for voglibose production.

Voglibose Synthesis Antidiabetic Drug Process Chemistry Stereoselective Synthesis

Valiolamine (CAS 83465-22-9) Best Research and Industrial Application Scenarios


Synthesis and Quality Control of the Antidiabetic Drug Voglibose

Valiolamine is the essential intermediate for the industrial and laboratory-scale synthesis of voglibose. It is procured to serve as a starting material in the reductive amination step that yields the final drug substance. Furthermore, it is a critical analytical standard for identifying and quantifying valiolamine-related impurities in voglibose batches, ensuring compliance with pharmacopoeial purity requirements [1][2].

Development of Next-Generation α-Glucosidase Inhibitors

Researchers can procure valiolamine to use as a core scaffold for the design and synthesis of novel N-substituted derivatives. The established structure-activity relationship (SAR) demonstrates that modifications to the valiolamine core can result in dramatic increases in potency (up to 100,000-fold) and shifts in selectivity, making it a premier starting point for medicinal chemistry programs targeting diabetes, viral infections, and lysosomal storage disorders [3].

In Vitro Positive Control for Carbohydrase Inhibition Assays

Due to its well-characterized and potent inhibition of key intestinal disaccharidases (Ki values of 30 nM for sucrase and 350 nM for maltase), valiolamine is an ideal positive control compound for in vitro enzymatic assays. It is used to validate assay conditions and benchmark the activity of newly discovered or synthesized α-glucosidase inhibitors from natural product screens or chemical libraries [4].

Exploration of Host-Targeting Antiviral Strategies

Given the demonstrated activity of valiolamine derivatives against ER α-glucosidases I and II, procurement of valiolamine is crucial for virology research groups developing broad-spectrum, host-targeting antivirals. The valiolamine scaffold can be elaborated to inhibit the host's endoplasmic reticulum quality control (ERQC) machinery, a pathway hijacked by many enveloped viruses (including SARS-CoV-2 and Dengue virus) for proper glycoprotein folding, thereby blocking viral replication [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valiolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.